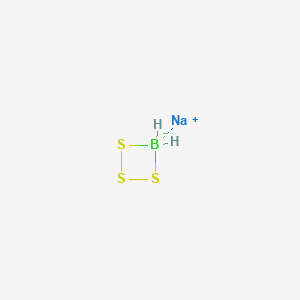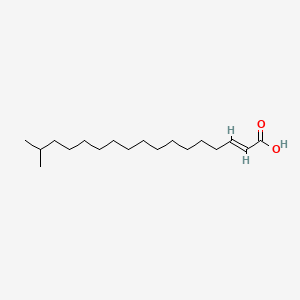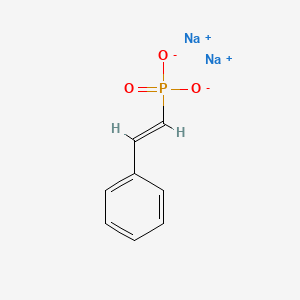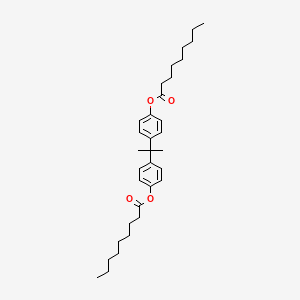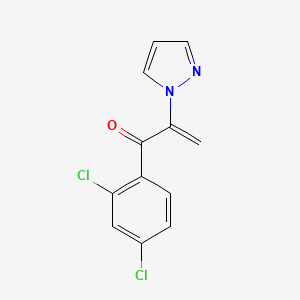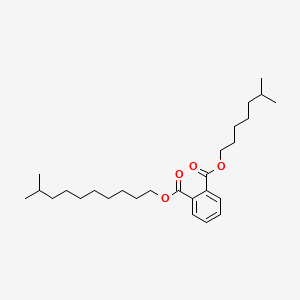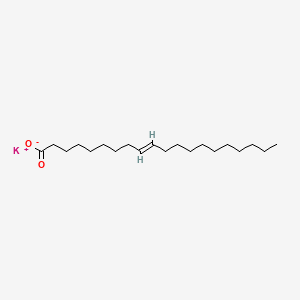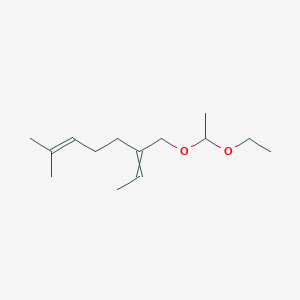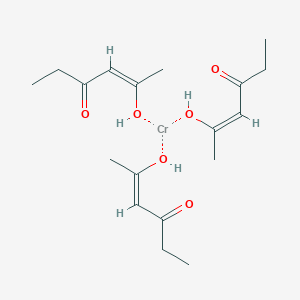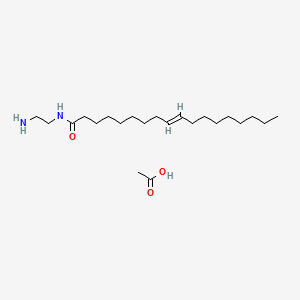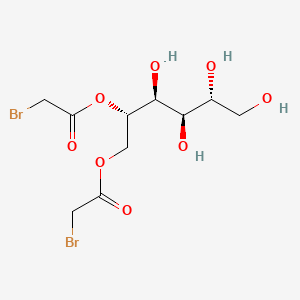
D-Glucitol 1,2-bis(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucitol 1,2-bis(bromoacetate): is a chemical compound with the molecular formula C10H16Br2O8 and a molecular weight of 424.04 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucitol 1,2-bis(bromoacetate) can be synthesized through the esterification of D-glucitol with bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for D-Glucitol 1,2-bis(bromoacetate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol 1,2-bis(bromoacetate) undergoes various chemical reactions, including:
Nucleophilic substitution: The bromoacetate groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new ester derivatives.
Common Reagents and Conditions:
Major Products:
Nucleophilic substitution: The major products are the corresponding ester derivatives, depending on the nucleophile used.
Hydrolysis: The major products are D-glucitol and bromoacetic acid.
Wissenschaftliche Forschungsanwendungen
D-Glucitol 1,2-bis(bromoacetate) has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various ester derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Bioconjugation: The bromoacetate groups can be used to modify biomolecules, such as proteins and peptides, for various biochemical studies.
Material Science: It can be used in the synthesis of functionalized polymers and materials with specific properties.
Wirkmechanismus
The mechanism of action of D-Glucitol 1,2-bis(bromoacetate) primarily involves its reactivity towards nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophilic sites on biomolecules or other compounds. This reactivity can be exploited for bioconjugation, where the compound is used to attach functional groups to biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Vergleich Mit ähnlichen Verbindungen
D-Glucitol 1-bromoacetate: This compound has only one bromoacetate group and may exhibit different reactivity and applications compared to D-Glucitol 1,2-bis(bromoacetate).
D-Glucitol 1,6-bis(bromoacetate): This compound has bromoacetate groups at different positions on the glucitol molecule, which may affect its chemical properties and reactivity.
Uniqueness: D-Glucitol 1,2-bis(bromoacetate) is unique due to the presence of two bromoacetate groups at the 1 and 2 positions of the glucitol molecule. This specific arrangement allows for unique reactivity patterns and applications, particularly in bioconjugation and organic synthesis .
Eigenschaften
CAS-Nummer |
94199-90-3 |
|---|---|
Molekularformel |
C10H16Br2O8 |
Molekulargewicht |
424.04 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-2-(2-bromoacetyl)oxy-3,4,5,6-tetrahydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O8/c11-1-7(15)19-4-6(20-8(16)2-12)10(18)9(17)5(14)3-13/h5-6,9-10,13-14,17-18H,1-4H2/t5-,6+,9-,10-/m1/s1 |
InChI-Schlüssel |
RFRGHFUMYKGXTJ-MLTZYSBQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


